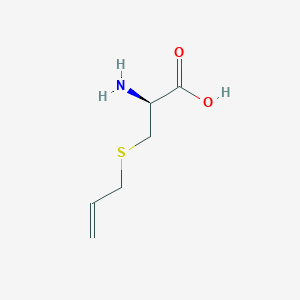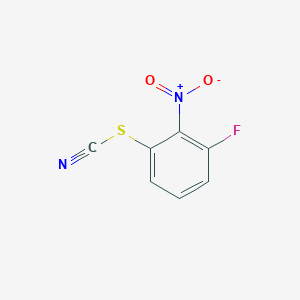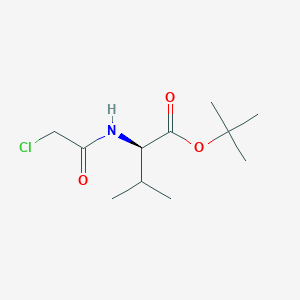
tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl ester group, a chloroacetamido group, and a methyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate typically involves the following steps:
Formation of the Chloroacetamido Intermediate: The reaction begins with the acylation of 2-amino-3-methylbutanoic acid using chloroacetyl chloride in the presence of a base such as triethylamine. This step results in the formation of 2-(2-chloroacetamido)-3-methylbutanoic acid.
Esterification: The intermediate 2-(2-chloroacetamido)-3-methylbutanoic acid is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. This step yields this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloroacetamido group in tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can undergo reduction reactions, particularly at the chloroacetamido group, to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid; basic conditions using sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted amides, thioethers, or ethers.
Hydrolysis: Formation of 2-(2-chloroacetamido)-3-methylbutanoic acid and tert-butyl alcohol.
Reduction: Formation of 2-amino-3-methylbutanoic acid derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate is used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl ester group serves as a protecting group for carboxylic acids during multi-step organic synthesis.
Biology and Medicine
Drug Development: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Polymer Chemistry: Utilized in the synthesis of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which may further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (2R)-2-amino-3-methylbutanoate: Lacks the chloroacetamido group, making it less reactive in nucleophilic substitution reactions.
tert-butyl (2R)-2-(2-bromoacetamido)-3-methylbutanoate: Contains a bromoacetamido group instead of a chloroacetamido group, which may exhibit different reactivity and biological activity.
Uniqueness
tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate is unique due to the presence of the chloroacetamido group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for various applications in synthetic chemistry and biomedical research.
Properties
IUPAC Name |
tert-butyl (2R)-2-[(2-chloroacetyl)amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO3/c1-7(2)9(13-8(14)6-12)10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,14)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFMXZVMZREBOY-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC(C)(C)C)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2401370.png)
![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)
![Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2401373.png)
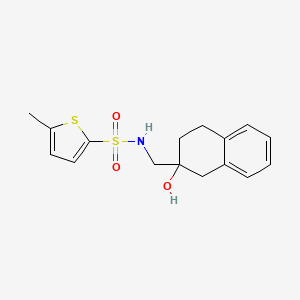
![tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B2401375.png)
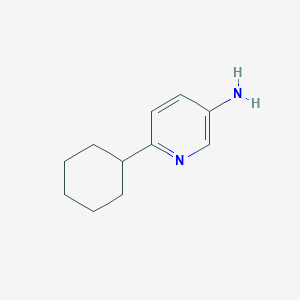
![3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2401380.png)
![N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2401382.png)
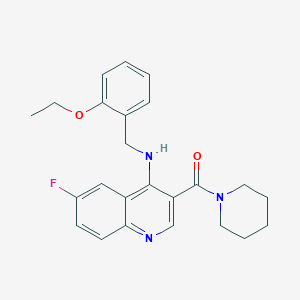
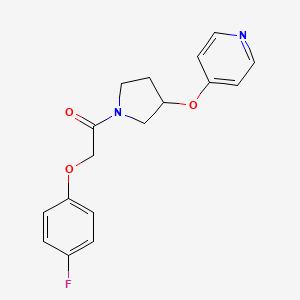
![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/new.no-structure.jpg)
